
4-Hydroxy Propafenone-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Propafenone-d5 Hydrochloride is a deuterium-labeled analog of 4-Hydroxy Propafenone Hydrochloride. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C21H23D5ClNO4 and a molecular weight of 398.94 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Propafenone-d5 Hydrochloride involves the incorporation of deuterium into the 4-Hydroxy Propafenone Hydrochloride molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling .
化学反应分析
Types of Reactions
4-Hydroxy Propafenone-d5 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
科学研究应用
4-Hydroxy Propafenone-d5 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用机制
The mechanism of action of 4-Hydroxy Propafenone-d5 Hydrochloride is similar to that of 4-Hydroxy Propafenone Hydrochloride. It works by slowing the influx of sodium ions into cardiac muscle cells, reducing the excitability of these cells. This action helps in managing arrhythmias by stabilizing the cardiac rhythm .
相似化合物的比较
Similar Compounds
4-Hydroxy Propafenone Hydrochloride: The non-deuterated analog of 4-Hydroxy Propafenone-d5 Hydrochloride.
Propafenone Hydrochloride: The parent compound without the hydroxyl group.
5-Hydroxy Propafenone Hydrochloride: Another hydroxylated analog of Propafenone Hydrochloride
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium labeling helps in tracing the compound’s metabolic pathways and understanding its pharmacokinetics more accurately .
属性
CAS 编号 |
1189863-32-8 |
|---|---|
分子式 |
C21H28ClNO4 |
分子量 |
398.939 |
IUPAC 名称 |
1-[4-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H/i14D2,15D2,18D; |
InChI 键 |
WKRSKHMUIJZGKZ-CHHLNNTKSA-N |
SMILES |
CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
同义词 |
1-[4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenl]-3-phenyl-1-propanone-_x000B_d5 Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


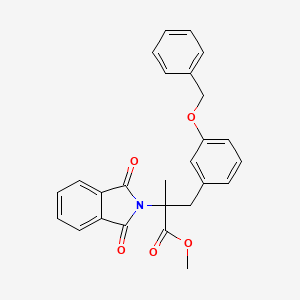
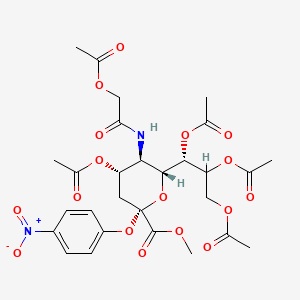
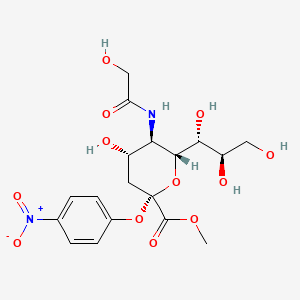
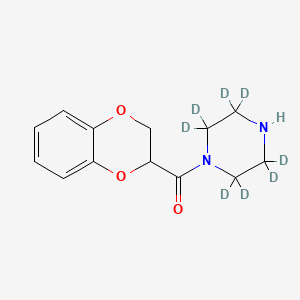
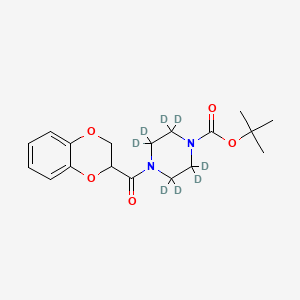
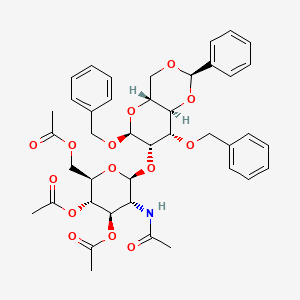

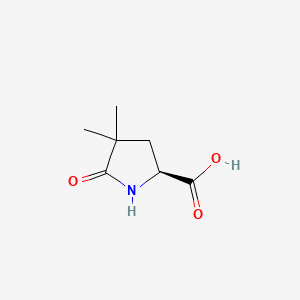
![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)
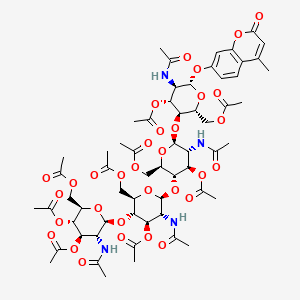
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)

